molecular formula C10H10O4 B13610793 2-(2-Methoxy-5-methylphenyl)-2-oxoacetic acid

2-(2-Methoxy-5-methylphenyl)-2-oxoacetic acid

Cat. No.: B13610793
M. Wt: 194.18 g/mol
InChI Key: FRPNOANKWHGSNL-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-2-oxoacetic acid is an organic compound with a molecular formula of C10H10O4 It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with a suitable oxidizing agent to form the corresponding carboxylic acid. This reaction typically requires conditions such as elevated temperatures and the presence of a catalyst to facilitate the oxidation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally benign oxidizing agents and catalysts is also preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-2-oxoacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes within cells. The presence of the methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylphenyl isocyanate
  • 2-Methoxy-5-methylphenylboronic acid
  • 2-Methoxy-5-methylphenyl isothiocyanate

Uniqueness

2-(2-Methoxy-5-methylphenyl)-2-oxoacetic acid is unique due to the presence of the oxoacetic acid moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)-2-oxoacetic acid

InChI

InChI=1S/C10H10O4/c1-6-3-4-8(14-2)7(5-6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

FRPNOANKWHGSNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)C(=O)O

Origin of Product

United States

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